molecular formula C13H15NOS B15358435 (2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol

(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol

Cat. No.: B15358435
M. Wt: 233.33 g/mol
InChI Key: GPKOYITZTMQCSQ-UHFFFAOYSA-N
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Description

(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol is an organic compound that features a thiazole ring substituted with a phenylpropan-2-yl group and a methanol group Thiazole rings are known for their aromatic properties and are found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)carboxylic acid.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Introduction of bromine or nitro groups to the phenyl ring.

Scientific Research Applications

(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The phenylpropan-2-yl group may enhance the compound’s binding affinity to specific targets, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

[2-(2-phenylpropan-2-yl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C13H15NOS/c1-13(2,10-6-4-3-5-7-10)12-14-11(8-15)9-16-12/h3-7,9,15H,8H2,1-2H3

InChI Key

GPKOYITZTMQCSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=NC(=CS2)CO

Origin of Product

United States

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